1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by its trifluoromethyl group and a dioxaphosphepin ring system, which contribute to its distinctive chemical behavior and reactivity .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps, typically starting with the preparation of the dioxaphosphepin ring systemThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in enantioselective synthesis due to its strong chiral Brønsted acid properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets through its chiral Brønsted acid properties. It can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide stands out due to its unique trifluoromethyl group and dioxaphosphepin ring system. Similar compounds include:
- 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide
- 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-di-9-phenanthrenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h9-10H,1-8H2,(H,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRDTQHKNOLFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19F13NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.